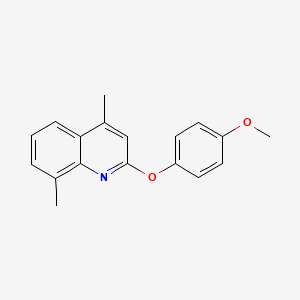![molecular formula C13H12N2OS B2380914 3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803582-68-4](/img/structure/B2380914.png)
3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a cyclopenta[b]thiophen ring (a five-membered ring with four carbon atoms and one sulfur atom). The pyridine ring is attached to the cyclopenta[b]thiophen ring via a carbonyl group (C=O), and there is an amine group (NH2) attached to the cyclopenta[b]thiophen ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-rich nature of the sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring could potentially have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic rings and functional groups. For example, it might have a relatively high melting point due to the stability of the aromatic rings. The presence of the polar carbonyl and amine groups could make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives are involved in the synthesis of various heterocyclic compounds. For instance, Wright and Brabander (1971) discuss the preparation of derivatives of 3-chlorobenzo[b] thiophene-2-carbonyl chloride, which are easily converted to corresponding acids, esters, and amines, highlighting the versatility of these compounds in chemical synthesis (Wright & Brabander, 1971).
Biological Activities
- Some derivatives of this compound have been found to exhibit antimicrobial activity. For example, Naganagowda and Petsom (2011) describe the synthesis of various 3-substituted quinazolinones, derived from 3-chloro-1-benzothiophene-2-carbonylchloride, and their screening for antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Anticonvulsant and CNS Activities
- Derivatives of this compound have been tested for anticonvulsant, behavioral, and CNS antidepressant activities. El-Sharkawy (2012) discusses the synthesis of various heterocyclic compounds from the cyclopenta[b]thiophene derivative, which were then tested for these activities (El-Sharkawy, 2012).
Material Science Applications
- The compound's derivatives are also explored in material science. For example, Devaine-Pressing et al. (2015) discuss the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating the potential of these compounds in polymer chemistry (Devaine-Pressing et al., 2015).
Mécanisme D'action
Target of Action
The compound “3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . The compound’s interaction with its targets would result in changes in the target’s function, potentially leading to the observed pharmacological effects.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Orientations Futures
The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. For instance, researchers might investigate more efficient synthesis methods, study its reactivity in more detail, or explore its potential use in pharmaceuticals or materials science .
Propriétés
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13-11(9-4-1-5-10(9)17-13)12(16)8-3-2-6-15-7-8/h2-3,6-7H,1,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVWIZPBTMVTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CN=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
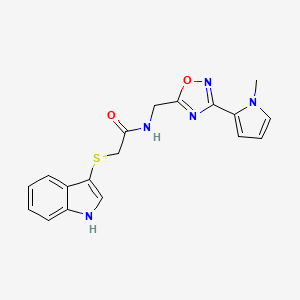
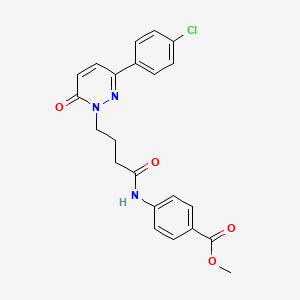
![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
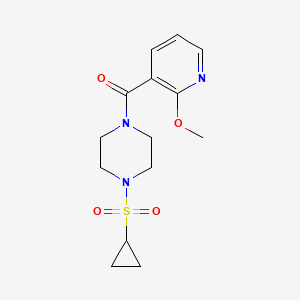
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)
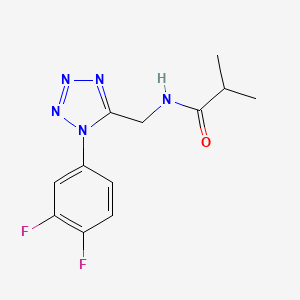
![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
